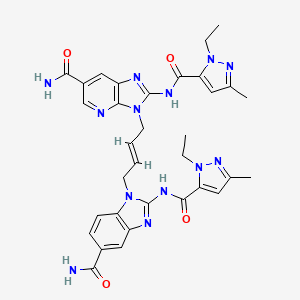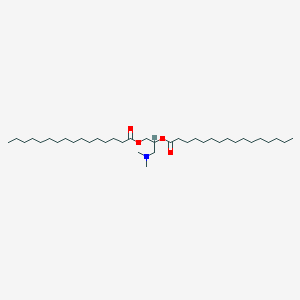
1,2-Dipalmitoyl-3-dimethylammonium-propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-3-dimethylammonium-propane is a cationic lipid that has been widely used in scientific research, particularly in the field of drug delivery. This compound is known for its ability to form liposomes, which are spherical vesicles that can encapsulate various molecules, including nucleic acids and drugs . The chemical structure of this compound includes two palmitoyl (hexadecanoic acid) chains and a dimethylammonium group attached to a propane backbone .
Vorbereitungsmethoden
The synthesis of 1,2-Dipalmitoyl-3-dimethylammonium-propane typically involves the esterification of palmitic acid with a propane backbone that contains a dimethylammonium group. The reaction conditions often require the use of a catalyst and an organic solvent such as chloroform . Industrial production methods may involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
1,2-Dipalmitoyl-3-dimethylammonium-propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized lipid species.
Reduction: Reduction reactions can modify the dimethylammonium group, potentially altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-3-dimethylammonium-propane has numerous applications in scientific research:
Chemistry: It is used in the synthesis of liposomes for drug delivery systems.
Wirkmechanismus
The mechanism of action of 1,2-Dipalmitoyl-3-dimethylammonium-propane involves its ability to form liposomes that encapsulate and protect therapeutic agents. These liposomes can fuse with cell membranes, facilitating the delivery of their contents into the cell . The dimethylammonium group provides a positive charge, enhancing the interaction with negatively charged cell membranes and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
1,2-Dipalmitoyl-3-dimethylammonium-propane can be compared with other cationic lipids such as:
1,2-Dioleoyl-3-dimethylammonium-propane: This compound has unsaturated oleoyl chains, which may affect the fluidity and stability of the liposomes.
1,2-Dipalmitoyl-3-trimethylammonium-propane chloride: This variant has a trimethylammonium group, which may influence its interaction with cell membranes and nucleic acids.
The uniqueness of this compound lies in its specific combination of palmitoyl chains and dimethylammonium group, providing a balance of stability and interaction with biological membranes .
Eigenschaften
IUPAC Name |
[3-(dimethylamino)-2-hexadecanoyloxypropyl] hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38(3)4)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35H,5-34H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRIWCIIGVAXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)

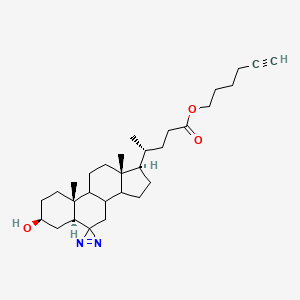

![2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B10855588.png)

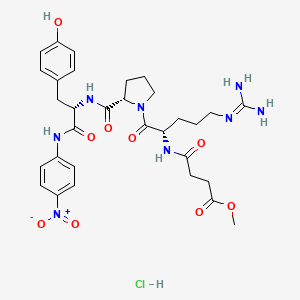

![6-[1-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]-2-methyloxane-3,4-diol](/img/structure/B10855607.png)
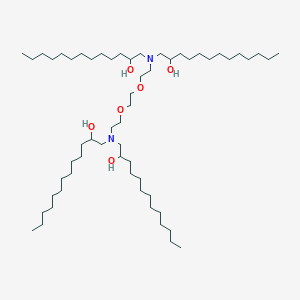
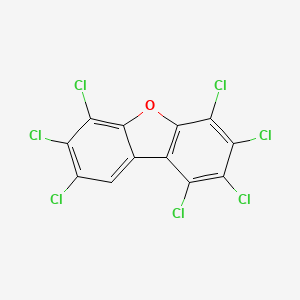
![hex-5-ynyl (4R)-4-[(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,3'-diazirine]-17-yl]pentanoate](/img/structure/B10855616.png)
